5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide
Description
Properties
IUPAC Name |
5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-9(2)4(10)3-7-8-5(6)11-3/h1-2H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPUGNARSSBHPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN=C(O1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amidoximes with Carbodiimides
A foundational approach for synthesizing 5-amino-1,3,4-oxadiazoles involves the reaction of amidoximes with carbodiimides. While this method is broadly applicable to oxadiazole derivatives, adaptations for the target compound require precise selection of precursors. For example, methyl glyoxalate chloroxime (a substituted hydroxamyl halide) reacts with trichloroacetonitrile under elevated temperatures (40–150°C) to form 5-trichloromethyl intermediates, which are subsequently aminated .
Key Steps:
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Formation of the Oxadiazole Core: Heating amidoximes (e.g., acetamidoxime) with carbodiimides initiates cyclization, yielding the 1,3,4-oxadiazole scaffold.
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Amination: The trichloromethyl group at position 5 undergoes nucleophilic substitution with dimethylamine, introducing the N,N-dimethylcarboxamide moiety .
Optimization Insights:
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Excess dimethylamine (2–3 equivalents) ensures complete substitution of the trichloromethyl group.
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Solvents such as methanol or ethanol enhance reaction homogeneity, while temperatures above 80°C accelerate kinetics .
Table 1: Representative Reaction Conditions for Cyclocondensation
| Precursor | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Acetamidoxime | Ethanol | 120 | 70 | |
| Trichloroacetonitrile | Methanol | 100 | 65 |
Nucleophilic Substitution of 5-Trihalomethyl Intermediates
The patent literature describes a robust method for synthesizing 5-amino-1,3,4-oxadiazoles via nucleophilic substitution of 5-trihalomethyl precursors. For 5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide, this involves reacting 5-trichloromethyl-1,3,4-oxadiazole-2-carboxylic acid with dimethylamine .
Mechanistic Pathway:
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Intermediate Synthesis: Trichloroacetic anhydride reacts with amidoximes (e.g., propionamidoxime) to form 5-trichloromethyl-1,3,4-oxadiazole intermediates.
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Amination: The trichloromethyl group is displaced by dimethylamine in a polar aprotic solvent (e.g., DMF), yielding the target compound .
Critical Parameters:
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Stoichiometry: A 1:3 molar ratio of oxadiazole intermediate to dimethylamine maximizes substitution efficiency.
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Purification: Recrystallization from ethanol/water mixtures improves purity (>95%) .
Table 2: Amination of 5-Trichloromethyl Intermediates
| Intermediate | Amine | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5-Trichloromethyl-1,3,4-oxadiazole | Dimethylamine | DMF | 6 | 82 |
| 5-Trichloromethyl-1,3,4-oxadiazole | Diethylamine | THF | 8 | 74 |
Condensation of N,N-Dimethylhydrazine with Carboxylic Acid Derivatives
A third route, highlighted in technical databases, involves the condensation of N,N-dimethylhydrazine with activated carboxylic acid derivatives (e.g., acyl chlorides or anhydrides). This one-pot method streamlines the synthesis by concurrently forming the oxadiazole ring and introducing the dimethylcarboxamide group .
Procedure:
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Activation: Trichloroacetic anhydride reacts with N,N-dimethylhydrazine to form a reactive intermediate.
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Cyclization: The intermediate undergoes intramolecular cyclization in the presence of a dehydrating agent (e.g., PCl₅), yielding the target compound .
Advantages:
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Atom Economy: Minimizes side products by integrating ring formation and functionalization.
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Scalability: Achieves gram-scale synthesis with yields exceeding 75% .
Table 3: Condensation Reaction Parameters
| Carboxylic Acid Derivative | Coupling Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Trichloroacetic anhydride | PCl₅ | 80 | 78 |
| Acetyl chloride | SOCl₂ | 60 | 65 |
Comparative Analysis of Methodologies
Efficiency:
-
The cyclocondensation route (Method 1) offers moderate yields (65–70%) but requires stringent temperature control.
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Nucleophilic substitution (Method 2) provides higher yields (82%) but involves multi-step synthesis.
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Condensation (Method 3) balances yield (75–78%) and simplicity, making it preferable for industrial applications .
Purity Challenges:
Chemical Reactions Analysis
Types of Reactions
5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives. Substitution reactions typically result in various substituted oxadiazole derivatives .
Scientific Research Applications
While comprehensive data tables and well-documented case studies focusing solely on the applications of "5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide" are not available within the provided search results, the search results do offer information regarding the applications of related compounds, such as oxadiazoles, amino-oxadiazoles, and thiadiazoles, in medicinal chemistry, cancer research, and as enzyme inhibitors.
Oxadiazoles as Cholinesterase Inhibitors
2,5-Disubstituted 1,3,4-oxadiazoles have demonstrated diverse biological activities and are considered versatile scaffolds in medicinal chemistry . Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are employed in the treatment of conditions like dementias and myasthenia gravis . Studies have designed and evaluated N-dodecyl-5-substituted (hetero)aryl-1,3,4-oxadiazol-2-amines as potential AChE and BChE inhibitors . Certain oxadiazole derivatives have displayed enhanced binding affinity toward the peripheral anionic site, leading to stronger dual inhibitors with antioxidant and neuroprotective properties, as well as inhibition of β-secretase-1 (BACE-1) and aggregation of amyloid β-peptide (Aβ) .
Oxadiazoles as Anticancer Agents
1,3,4-Oxadiazoles are being explored for their potential in anticancer drug development . Telomerase inhibitory activity against gastric cancer cell lines has been observed in novel 2-chloropyridine derivatives possessing a 1,3,4-oxadiazole moiety . Some 1,3,4-oxadiazole derivatives bearing pyridine and acylhydrazone moieties have demonstrated potent inhibitory activity against cancer cell lines . Additionally, steroidal oxadiazole derivatives have shown anticancer activity against the human leukemia cell line HL-60 . Certain bis(5,2-substituted-1,3,4-oxadiazol-2-ylmethyleneoxy) phenylene derivatives exhibited significant anticancer potential against various human cancer cell lines . Furthermore, complex 1,3,4-oxadiazole derivatives have demonstrated in vitro anticancer potency against leukemia cell lines . Oxadiazole derivatives possessing a sulfonamide moiety have also been designed and synthesized for their in vitro antiproliferative activities against human cancer cell lines .
Other Biological Activities of Related Compounds
- 1,2,3-Triazole-4-carboxamides: 5-amino-1,2,3-triazole-4-carboxamides (ATC) have been identified as a novel hit series with improvements in potency, aqueous solubility, and metabolic stability .
- 1,3,4-Thiadiazoles: 1,3,4-Thiadiazole derivatives have gained attention for their unique structural features and varied biological activities, including antioxidant, antiproliferative, anti-tubercular, antiviral, anticancer, and antibacterial properties .
- Amino-pyrazoles: (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide is a reversible inhibitor of Bruton Kinase .
- 5-amino-1,2,4-oxadiazoles: The preparation of 5-amino-1,2,4-oxadiazoles can be achieved by reacting the corresponding 5-trihalomethyl-1,2,4-oxadiazole with the corresponding amine .
- Antibacterial Agents: 1,3,4-Oxadiazole substituted derivatives have been synthesized and assessed as potential antibacterial agents .
Summary Table of Potential Applications
Mechanism of Action
The mechanism of action of 5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Substituent Effects on Receptor Binding Affinity
Key Example: 5-(4-Chloro-2-Phenoxyphenyl)-N-(Pyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (6b)
- Structural Difference: Replaces the 5-amino group with a 4-chloro-2-phenoxyphenyl substituent and the dimethylcarboxamide with a pyridinyl amide.
- Biological Activity: Exhibits high affinity for the GABAA/benzodiazepine receptor complex (IC50 = 12 nM), attributed to the electron-withdrawing chloro and phenoxy groups enhancing receptor interaction .
Data Table 1: Receptor Binding Affinities
Enzyme Inhibition Profiles
Key Example: 5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-Methoxy-5-Chlorophenyl)-2-Sulfanyl Acetamide
- Structural Difference : Replaces the carboxamide with a sulfanyl acetamide group.
- Biological Activity : Shows potent inhibition of acetylcholinesterase (AChE, IC50 = 2.8 µM) due to the sulfhydryl group’s nucleophilic reactivity .
- Comparison : The dimethylcarboxamide in the target compound lacks sulfur-based nucleophilicity, suggesting divergent enzyme targets (e.g., kinase inhibition vs. cholinesterase).
Key Example: 5-Aryl-N-(Trichloroacetyl)-1,3,4-Oxadiazole-2-Carboxamide
Pharmacokinetic Implications of Fluorinated Analogs
Key Example: N-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-3,4-Dihydroisoquinoline-2(1H)-Carboxamide
- Structural Difference: Substitutes the 5-amino group with a 4-fluorophenyl moiety.
- Properties : Increased lipophilicity (logP = 3.2) due to fluorine, enhancing blood-brain barrier penetration .
- Comparison: The amino group in the target compound may improve aqueous solubility but reduce membrane permeability compared to fluorinated analogs.
Biological Activity
5-Amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables summarizing key findings from various studies.
Chemical Structure and Properties
The compound features a unique oxadiazole ring, which is known for its ability to interact with various biological targets. Its structure allows for selective inhibition of enzymes and proteins involved in critical cellular processes.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It selectively inhibits growth factors and kinases, leading to antiproliferative effects on cancer cells.
- Interaction with Nucleic Acids : The compound can bind to DNA and RNA, potentially interfering with replication and transcription processes.
- Protein Interaction : It modulates the activity of various proteins involved in signaling pathways that regulate cell growth and survival .
1. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound. For instance:
- A study reported that derivatives of oxadiazoles exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) with IC50 values ranging from 5.5 to 7.29 µM .
- Another investigation highlighted that compounds containing the oxadiazole core showed promising activity against multiple cancer types, including leukemia and melanoma .
2. Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Research indicates that oxadiazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL .
- Additional studies have shown effectiveness against Mycobacterium tuberculosis, suggesting potential for treating drug-resistant tuberculosis strains .
Data Summary
The following table summarizes key findings regarding the biological activities of this compound and its derivatives:
Case Studies
- Anticancer Efficacy : A comprehensive study evaluated the efficacy of various oxadiazole derivatives against a panel of cancer cell lines. The results indicated that compounds containing the oxadiazole ring demonstrated superior antiproliferative activity compared to standard chemotherapeutics like Doxorubicin .
- Antimicrobial Resistance : Another research effort focused on the development of oxadiazole derivatives aimed at combating antibiotic-resistant bacterial strains. The study found that certain modifications to the oxadiazole structure significantly enhanced antimicrobial potency against resistant strains .
Q & A
Q. How do solvent polarity and pH affect the stability of this compound in storage?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) in varying solvents (DMSO, ethanol, PBS). Monitor degradation via HPLC-UV. Buffered solutions (pH 7.4) minimize hydrolysis. Lyophilization enhances long-term stability for aqueous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
